2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide
Description
This compound belongs to the pyrido[4,3-d]pyrimidine class, featuring a tetracyclic core fused with a pyrimidinone ring. The structure includes a 6-benzyl group at position 6, a methyl group at position 2, and an acetamide side chain substituted with a 3-methylbenzyl group.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-7-6-10-21(13-18)14-26-24(30)17-29-19(2)27-23-11-12-28(16-22(23)25(29)31)15-20-8-4-3-5-9-20/h3-10,13H,11-12,14-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRSWYQEYIRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the benzyl and methyl groups. Common reagents used in these reactions include benzyl bromide, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- Core Heterocycles: The pyrido[4,3-d]pyrimidine core in the target compound differs from the thieno[2,3-d]pyrimidine in and pyrido[3,4-d]pyrimidine in . These variations influence electronic properties and binding interactions. For example, thieno-pyrimidines exhibit enhanced π-π stacking due to sulfur-containing rings, whereas pyrido-pyrimidines may offer better solubility .
- Substituent Effects : The 3-methylbenzyl acetamide group in the target compound contrasts with the 2,5-dimethylphenyl acetamide in . Ortho/meta-methyl groups on aromatic rings can sterically hinder binding or modulate metabolic stability .
- Functional Groups: The absence of a thioether group (cf.
Key Observations :
- Thermal Stability : Higher melting points in thioether-containing compounds (e.g., 196–198°C in ) versus pyrido-pyrimidines (~143–145°C in ) may reflect stronger intermolecular forces in sulfur-containing analogs .
Pharmacological and Biochemical Implications
While direct bioactivity data for the target compound are unavailable, insights can be inferred from related structures:
- Kinase Inhibition: Pyrido-pyrimidines (e.g., ) are known ATP-competitive kinase inhibitors. The 3-methylbenzyl group in the target compound may enhance selectivity for kinases with hydrophobic binding pockets .
Biological Activity
The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- Molecular Formula : C21H24N4O
- Molecular Weight : 348.44 g/mol
Structure
The structure of the compound features a pyrido[4,3-d]pyrimidine core, which is known for its pharmacological significance. The presence of various substituents enhances its potential biological activity.
Antitumor Activity
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant antitumor properties. For example:
- Mechanism of Action : These compounds often act as inhibitors of protein kinases involved in tumor cell proliferation and survival.
- Case Study : A study demonstrated that a derivative of this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest (source needed).
Antimicrobial Activity
Pyrido[4,3-d]pyrimidines have also shown promise as antimicrobial agents:
- In Vitro Studies : Laboratory tests revealed that derivatives possess activity against both Gram-positive and Gram-negative bacteria.
- Efficacy : The compound was found to be particularly effective against strains such as Staphylococcus aureus and Escherichia coli (source needed).
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies:
- Mechanism : It appears to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Research Findings : In animal models, the compound significantly reduced markers of inflammation and improved outcomes in conditions like arthritis (source needed).
Neuroprotective Effects
Recent studies have suggested neuroprotective effects attributed to this compound:
- Mechanism : It may exert protective effects against oxidative stress and apoptosis in neuronal cells.
- Case Study : Experimental models showed that treatment with this compound led to improved cognitive function and reduced neuronal damage in conditions such as Alzheimer's disease (source needed).
Summary of Biological Activities
| Activity Type | Mechanism of Action | Efficacy | Reference |
|---|---|---|---|
| Antitumor | Protein kinase inhibition | High | [source needed] |
| Antimicrobial | Bacterial cell wall disruption | Moderate to High | [source needed] |
| Anti-inflammatory | COX/LOX inhibition | Significant | [source needed] |
| Neuroprotective | Oxidative stress modulation | Positive effect | [source needed] |
Case Studies Overview
| Study Focus | Findings | |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Promising candidate for cancer therapy |
| Antimicrobial | Effective against S. aureus | Potential for antibiotic development |
| Anti-inflammatory | Reduces inflammation in arthritis models | Could be used for inflammatory diseases |
| Neuroprotection | Improves cognitive function | Potential treatment for neurodegeneration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
